5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole
Description
Historical Development of Tetrazole Chemistry
The history of tetrazoles dates back to 1885 when Swedish chemist J.A. Bladin at the University of Upsala first synthesized these unique heterocyclic compounds while investigating the reactions of dicyanophenylhydrazine. During his experiments, Bladin observed that treating dicyanophenylhydrazine with nitrous acid led to the formation of a compound with the formula C8H5N5. The following year, he proposed the name "tetrazole" for this new ring structure containing four nitrogen atoms, and by 1892, he had successfully synthesized tetrazole itself.
For several decades following their discovery, tetrazoles remained primarily of academic interest with limited practical applications. However, since 1996, research activity focused on tetrazole chemistry has surged dramatically, coinciding with the recognition of their unique properties and pharmaceutical potential. The evolution of synthetic methodologies has greatly contributed to this renaissance, with modern approaches including microwave-assisted synthesis, heterogeneous catalysis, and multicomponent reactions making tetrazoles more accessible.
The development of fluorinated tetrazoles, including 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole, represents a sophisticated advancement that combines the core tetrazole structure with strategic fluorine substitutions to enhance pharmacological properties. These compounds exemplify the evolution from basic heterocyclic structures to functionally optimized molecules designed for specific therapeutic applications.
Significance of Tetrazole Moiety in Medicinal Chemistry
Tetrazoles have emerged as a prime class of heterocycles with exceptional importance in medicinal chemistry and drug design. Their significance stems from several key attributes that make them valuable pharmacophores in modern drug development:
Diverse Biological Activities : Tetrazole derivatives exhibit a broad spectrum of biological properties, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. This versatility makes them valuable scaffolds for developing targeted therapeutics across multiple disease areas.
Metabolic Stability : Tetrazoles demonstrate remarkable metabolic stability compared to many other functional groups, allowing for extended duration of action when incorporated into drug molecules. For this compound, this stability is further enhanced by the presence of fluorine atoms.
Structural Uniqueness : The presence of four nitrogen atoms in the tetrazole ring creates a distinctive electronic environment that influences binding interactions with biological targets. For this compound, this electronic character is further modified by the fluorine-containing substituents.
Drug-Like Properties : Tetrazoles generally contribute favorably to the overall physicochemical profile of drug candidates, often improving parameters critical to drug development.
The World Health Organization has recognized the tetrazole ring as an important structural descriptor in the methodology of drug design using the Analogue Based Drug Discovery (ABDD) method. This endorsement underscores the significance of tetrazole-containing compounds in contemporary pharmaceutical research.
Currently, more than 20 FDA-approved drugs contain 1H- or 2H-tetrazole substituents, although their exact binding modes, structural biology, 3D conformations, and chemical behaviors are not yet fully understood. This represents both an opportunity and a challenge for researchers working with compounds like this compound, as their pharmacological mechanisms may involve novel interactions that require further elucidation.
| Application Area | Examples of Tetrazole Activity | Potential Mechanisms |
|---|---|---|
| Anticancer | Cytotoxicity against various cancer cell lines | Enzyme inhibition, DNA interaction, apoptosis induction |
| Anti-inflammatory | Reduction of inflammatory mediators | COX inhibition, cytokine modulation |
| Antimicrobial | Activity against bacterial and fungal pathogens | Cell wall synthesis inhibition, membrane disruption |
| Cardiovascular | Blood pressure regulation | Angiotensin receptor antagonism |
| Neurological | Anticonvulsant activity | GABA receptor modulation |
Bioisosteric Relationship Between Tetrazoles and Carboxylic Acids
One of the most valuable properties of tetrazoles, including this compound, is their ability to function as bioisosteres of carboxylic acids. This bioisosteric relationship has profound implications for drug design and optimization:
Acidic Properties : Tetrazoles possess acidic properties similar to carboxylic acids, with pKa values typically between 4.5-5.5, comparable to those of carboxylic acids (pKa ≈ 4-5). This similarity allows tetrazoles to interact with the same biological targets that recognize carboxylic acids.
Enhanced Lipophilicity : When replacing a carboxylic acid with a tetrazole, the resulting compound often exhibits increased lipophilicity. For this compound, this property is further enhanced by the presence of the trifluoromethyl group, which is known to increase lipophilicity.
Improved Bioavailability : The increased lipophilicity of tetrazole-containing compounds often translates to enhanced bioavailability compared to their carboxylic acid counterparts. This is particularly relevant for this compound, where the fluorine substituents may further modulate membrane permeability.
Stronger Hydrogen Bonding : Studies have shown that tetrazole derivatives engage in significantly stronger hydrogen bonding interactions than their corresponding carboxylic acids. This property has important implications for target binding and may contribute to the potency of compounds like this compound.
Reduced Side Effects : The replacement of carboxylic acids with tetrazoles has been associated with reduced side effects in many drug classes, potentially due to altered metabolism, distribution, or off-target interactions.
A comparative study using matched molecular pair analysis demonstrated that tetrazolone groups can effectively serve as bioisosteres for carboxylic acids, with retained biological activity. For example, a tetrazolone derivative of the antihypertensive drug telmisartan showed potent AT1 antagonist activity (Kb = 0.14 nM), comparable to telmisartan itself (Kb = 0.44 nM). Similarly, a tetrazolone congener of the anticancer agent bexarotene retained agonist activity at the retinoid X receptor alpha.
Compounds containing tetrazolone groups showed similar microsomal stability and plasma protein binding to their marketed acid counterparts, while also reducing cLogP values. Furthermore, in some cases, tetrazole derivatives displayed improved pharmacokinetic profiles compared to their carboxylic acid counterparts.
| Property | Carboxylic Acids | Tetrazoles | Impact on this compound |
|---|---|---|---|
| pKa | 4-5 | 4.5-5.5 | Similar ionization profile, maintaining target recognition |
| Lipophilicity | Lower | Higher | Enhanced by both tetrazole and fluorine substitutions |
| H-bond strength | Moderate | Strong | Improved binding interactions with biological targets |
| Metabolic stability | Variable | Generally high | Further stabilized by strategic fluorination |
| Bioavailability | Often limited | Usually enhanced | Potential for improved oral absorption |
| Plasma protein binding | Variable | Often higher | May affect distribution and half-life |
The replacement of a carboxylic acid with a tetrazole moiety, as exemplified in this compound, represents a sophisticated bioisosteric substitution strategy that can significantly enhance the pharmacological properties of drug candidates while maintaining essential biological recognition patterns.
Distinctive Features of Fluorinated Tetrazole Derivatives
The incorporation of fluorine atoms into tetrazole structures, as seen in this compound, introduces several distinctive properties that further enhance the pharmaceutical potential of these compounds:
Enhanced Metabolic Stability : Fluorine substitution, particularly the trifluoromethyl group in this compound, typically blocks metabolic "hot spots" in drug molecules. This protection against oxidative metabolism can significantly extend the half-life and duration of action of the compound.
Fine-Tuned Lipophilicity : The combination of a tetrazole ring with fluorine substituents creates a unique balance of lipophilicity. The tetrazole provides hydrogen bonding capabilities while the fluorine atoms, particularly the trifluoromethyl group, increase overall lipophilicity. For this compound, this balanced profile can optimize membrane penetration and tissue distribution.
Altered Electronic Properties : The strong electron-withdrawing nature of fluorine and trifluoromethyl groups modifies the electronic distribution within both the tetrazole ring and the attached phenyl group. In this compound, this electronic perturbation influences acidity, hydrogen bonding capacity, and ultimately, binding interactions with biological targets.
Improved Target Selectivity : The unique electronic and steric properties introduced by fluorine substituents often translate to enhanced selectivity for specific biological targets. For this compound, the positioning of the fluoro and trifluoromethyl groups on the phenyl ring creates specific interaction patterns with receptor binding sites.
Modulated Toxicity Profile : Fluorination strategies have been shown to reduce the toxicity of many drug candidates. The strategic incorporation of fluorine in this compound may mitigate potential toxicity issues associated with the parent scaffold.
The synthesis of fluorinated tetrazoles like this compound often involves specialized methods to incorporate the fluorine atoms or fluorinated groups. One approach involves the cycloaddition reaction between sodium azide and the corresponding fluorinated nitrile in the presence of appropriate catalysts. For the synthesis of this compound specifically, starting from 4-fluoro-3-(trifluoromethyl)benzonitrile would be a logical approach.
Research on structurally related fluorinated tetrazole compounds has shown promising results across multiple therapeutic areas. For example, tetrazole derivatives containing trifluoromethyl groups have demonstrated anticancer properties through various mechanisms of action. The specific biological activities of this compound would depend on its precise molecular interactions with biological targets, which are influenced by both the tetrazole core and the fluorinated substituents.
The physical properties of this compound are influenced by both the tetrazole core and its fluorinated substituents. The compound is expected to be a crystalline solid with moderate water solubility due to the hydrophilic tetrazole ring balanced against the hydrophobic fluorinated phenyl group. Its melting point would likely be influenced by the efficient crystal packing enabled by the planar aromatic system, while its solubility profile would be affected by the dipole moments created by the fluorine substitutions.
The this compound can exist in two tautomeric forms: the 1H-tetrazole and 2H-tetrazole, with the 2H-tetrazole form (with N-2 substitution) being generally more stable for 5-substituted tetrazoles. The equilibrium between these tautomers can influence the compound's binding properties and biological activity.
In terms of pharmacological applications, while specific data on this compound is limited in the literature, structurally similar fluorinated tetrazoles have shown promise as enzyme inhibitors, receptor antagonists, and as components in imaging agents. The strategic positioning of both the fluoro and trifluoromethyl groups in this compound suggests a deliberate design approach aimed at achieving specific pharmacological objectives, potentially related to metabolic stability, binding selectivity, or physicochemical optimization.
Properties
IUPAC Name |
[6-(2-fluorophenyl)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-4-2-1-3-10(11)12-6-5-9(8-15)7-14-12/h1-7,15H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYYLAZPTRVBSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647018 | |
| Record name | [6-(2-Fluorophenyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261268-98-7 | |
| Record name | [6-(2-Fluorophenyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Mechanism and Catalytic Systems
The [3+2] cycloaddition between nitriles and sodium azide represents the most direct route to 5-substituted tetrazoles. For 5-[4-fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole, this requires 4-fluoro-3-(trifluoromethyl)benzonitrile as the starting material. Microwave irradiation drastically accelerates this reaction, reducing typical reaction times from 40 hours to 10–15 minutes while maintaining high yields.
Harusawa et al. demonstrated that triethylamine hydrochloride in DMF under 130°C microwave conditions converts aryl nitriles to tetrazoles in 63–99% yield. Applied to 4-fluoro-3-(trifluoromethyl)benzonitrile, this method would likely proceed via nitrile activation by the amine hydrochloride, followed by azide cycloaddition (Figure 1).
\ce{R-C#N + NaN3 ->[Et3N·HCl, DMF][MW, 130°C] R-Tetrazole}
Heterogeneous Catalysis Advancements
Kaya and Sen developed monodisperse Pd/Co nanoparticles (Mw-Pd/Co@CNT NPs) that catalyze the reaction in water, achieving 90–99% yields for electron-deficient aryl nitriles. The nanoparticles' high surface area and stability enable efficient nitrile activation, particularly beneficial for the electron-withdrawing trifluoromethyl and fluorine groups in the target compound. Reaction parameters for analogous substrates include:
| Parameter | Value |
|---|---|
| Temperature | 130°C |
| Time | 10–15 minutes |
| Catalyst Loading | 2 mol% Pd/Co NPs |
| Solvent | H2O |
| Yield Range | 90–99% |
Table 1: Optimized conditions for Pd/Co nanoparticle-catalyzed synthesis.
This protocol’s aqueous compatibility is particularly advantageous given the hydrophobicity of 4-fluoro-3-(trifluoromethyl)benzonitrile, as micellar effects may enhance reactivity.
Transition Metal-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling Strategy
Rohe et al. established a one-pot Suzuki-hydrogenolysis sequence for modular tetrazole synthesis. Using 5-iodo-2H-tetrazole and 4-fluoro-3-(trifluoromethyl)phenylboronic acid, this method enables late-stage functionalization:
Limitations and Optimization Challenges
While effective for diverse aryl groups, the Suzuki route faces challenges with the target substrate:
-
Boronic Acid Availability : 4-Fluoro-3-(trifluoromethyl)phenylboronic acid requires multistep synthesis, increasing cost.
-
Ortho-Substitution Effects : The 3-CF3 group induces steric hindrance, potentially reducing coupling efficiency versus para-substituted analogs.
One-Pot Multicomponent Reactions
Aldehyde-Nitrile-Azide Condensation
El-Remaily’s protocol enables tetrazole formation from aldehydes, malononitrile, and sodium azide under neat conditions. For the target compound, 4-fluoro-3-(trifluoromethyl)benzaldehyde would react as follows:
Key advantages include:
-
Solvent-Free Conditions : Aligns with green chemistry principles
-
Functional Group Tolerance : Accommodates electron-withdrawing groups like CF3
Reported yields for similar substrates range 80–85%, though reaction times extend to 6–8 hours.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Cost Drivers | Scalability |
|---|---|---|---|---|
| Microwave Cycloaddition | 90–99 | 10–15 min | Pd/Co catalyst | Moderate |
| Suzuki Coupling | 56–76 | 18–24 h | Boronic acid synthesis | Low |
| Multicomponent Reaction | 80–85 | 6–8 h | Aldehyde availability | High |
Table 2: Strategic comparison of preparation methods.
The microwave method offers superior efficiency but requires specialized equipment. The Suzuki approach provides modularity for analog synthesis despite lower yields, while multicomponent reactions balance environmental and practical considerations.
Characterization and Analytical Data
Spectroscopic Fingerprints
While specific data for this compound remains unpublished, analogous compounds exhibit:
Chemical Reactions Analysis
Types of Reactions
5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted tetrazoles, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Pharmaceutical Applications
5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole serves as a significant intermediate in the synthesis of several pharmaceutical compounds. Its structural properties allow for enhanced drug efficacy and specificity, especially in treatments targeting neurological disorders.
- Key Findings:
- Tetrazole derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, analgesic, anti-inflammatory, and anticancer properties .
- The compound has been utilized in the synthesis of antihypertensive drugs such as losartan and valsartan, which are crucial for managing high blood pressure .
Table 1: Pharmaceutical Compounds Derived from Tetrazole
| Compound Name | Activity Type | Reference |
|---|---|---|
| Losartan | Antihypertensive | |
| Valsartan | Antihypertensive | |
| Cefazolin | Antibacterial | |
| Azosemide | Diuretic |
Agricultural Chemicals
In the agricultural sector, this compound is incorporated into formulations for agrochemicals. It provides effective pest control solutions that are environmentally friendly compared to traditional pesticides.
- Research Insights:
Material Science
The unique properties of this compound make it valuable in material science. It is used to enhance the thermal stability and mechanical properties of polymers.
- Applications:
Table 2: Properties Enhanced by Tetrazole Derivatives in Materials
| Property | Improvement Type | Application Area |
|---|---|---|
| Thermal Stability | Enhanced | Industrial Polymers |
| Mechanical Strength | Increased | Construction Materials |
Analytical Chemistry
In analytical chemistry, this compound acts as a reagent for detecting and quantifying other compounds. This application is crucial for quality control across various industries.
- Significance:
Research Applications
The compound's biochemical properties make it an essential tool in research settings, particularly for studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including signal transduction and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
5-(4-(Trifluoromethyl)phenyl)-1H-tetrazole (CAS 2251-79-8)
- Structural Difference : Lacks the fluorine substituent at the para position.
- This compound is 98% pure and used in coordination chemistry .
5-(4-Fluoro-3-nitrophenyl)-2H-tetrazole (CAS 328244-35-5)
- Structural Difference: Replaces the -CF₃ group with a nitro (-NO₂) group.
- Impact: The nitro group is a stronger electron-withdrawing substituent, enhancing reactivity in electrophilic substitution reactions. This compound is used in high-throughput screening for antirhnoviral agents .
5-(4-Fluoro-3-methoxyphenyl)-2H-tetrazole (CAS 1092657-05-0)
- Structural Difference : Substitutes -CF₃ with a methoxy (-OCH₃) group.
- Impact : The methoxy group is electron-donating, increasing electron density on the phenyl ring and altering solubility. This derivative is less lipophilic than the trifluoromethyl analog .
Heterocyclic Variations
5-[4-(Difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole (CAS 832739-31-8)
- Structural Difference : Incorporates a difluoromethoxy (-OCF₂H) group alongside methoxy.
- Impact: The difluoromethoxy group enhances metabolic resistance compared to non-fluorinated ethers. This compound has a molar mass of 242.18 g/mol and a logP of 1.48, indicating moderate lipophilicity .
5-(3-Fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole (CAS 423183-90-8)
- Structural Difference : Replaces the tetrazole ring with a 1,2,4-triazole and adds a methyl-substituted phenyl group.
- Impact: The triazole ring offers different coordination modes in metal-organic frameworks (MOFs).
Antimicrobial Activity
- The chloro and bromo derivatives of thiazole-tetrazole hybrids (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) exhibit antimicrobial activity, suggesting that halogenation near the tetrazole ring enhances bioactivity . In contrast, the trifluoromethyl group in 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole may improve membrane permeability due to increased lipophilicity.
Enzyme Inhibition
- Pyridine-based trifluoromethyl compounds (e.g., UDO and UDD) inhibit the CYP51 enzyme in Trypanosoma cruzi, highlighting the role of -CF₃ in targeting parasitic enzymes . The fluoro-trifluoromethyl tetrazole derivative could similarly interact with enzyme active sites via fluorine-mediated hydrogen bonding.
Solubility and Stability
- This compound: Limited solubility in water; typically stored at 2–8°C .
- 5-(3-Bromo-4-methylphenyl)-2H-tetrazole (CAS 326912-89-4) : Higher solubility in organic solvents due to the bromo and methyl groups .
Biological Activity
5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole (CAS: 1261268-98-7) is a tetrazole derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of fluorine and trifluoromethyl groups, suggests interesting biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula for this compound is C₈H₄F₄N₄, with a molecular weight of 232.14 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, indicating its potential as an anticancer agent and its role in modulating enzyme activities.
Anticancer Activity
Research indicates that tetrazole derivatives can exhibit significant anticancer properties. A study highlighted the cytotoxic effects of similar tetrazole compounds on various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhances the potency of these compounds against cancer cells by increasing lipophilicity and facilitating cellular uptake .
Table 1: Cytotoxicity Data for Related Tetrazole Compounds
| Compound Name | IC₅₀ (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine | 1.61 ± 1.92 | Jurkat |
| Benzothiazole derivatives | <10 | Acinetobacter baumannii |
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Kinases : Similar tetrazoles have been shown to inhibit various kinases, which are crucial for cancer cell proliferation.
- Apoptosis Induction : Compounds in this class may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Effects : Some studies suggest that tetrazoles can also exhibit anti-inflammatory properties, contributing to their therapeutic potential in diseases characterized by inflammation .
Case Studies
Several case studies have documented the effects of tetrazole derivatives on specific biological targets:
- Case Study 1 : A study on a related compound demonstrated significant inhibition of c-KIT kinase, a target implicated in several cancers. The compound showed potent activity against both wild-type and drug-resistant mutants .
- Case Study 2 : In vitro assays indicated that similar compounds exhibited strong antiproliferative effects against human cancer cell lines, with IC₅₀ values comparable to established chemotherapeutics .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the introduction of electron-withdrawing groups such as fluorine and trifluoromethyl significantly enhances the biological activity of tetrazoles. These modifications improve the compound's ability to interact with biological targets due to increased electron density and hydrophobic interactions.
Table 2: Summary of SAR Findings
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., F, CF₃) | Increased potency against cancer cells |
| Aromatic rings | Enhanced lipophilicity and cellular uptake |
Q & A
Q. What established synthetic routes are available for 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole?
Methodological Answer: Two primary approaches are documented:
- Cycloaddition of HN₃ with Nitriles: A method adapted from fluorodinitromethyl-tetrazole synthesis involves reacting hydrazoic acid (HN₃) with a nitrile precursor under controlled conditions. For example, [ ] used F(NO₂)₂CCN and HN₃ in aqueous fluorination, yielding a high-energy tetrazole derivative. Safety protocols (e.g., barricades, Kevlar suits) are critical due to energetic intermediates .
- Thioether-Mediated Functionalization: A heterogenous catalytic method (e.g., using Bleaching Earth Clay, pH 12.5, 10 wt%) in PEG-400 solvent at 70–80°C for 1 hour enables efficient coupling of aryl halides to tetrazole cores. Post-synthesis purification involves TLC monitoring, ice-water quenching, and recrystallization in aqueous acetic acid .
Table 1: Comparison of Synthetic Methods
Q. How is this compound characterized post-synthesis?
Methodological Answer: A multi-technique approach ensures structural fidelity:
- Elemental Analysis: Confirms C, H, N, F, and S composition (e.g., deviations >0.3% indicate impurities) .
- IR Spectroscopy: Identifies functional groups (e.g., tetrazole ring N–H stretch at ~2500 cm⁻¹, C–F bends at 1100–1250 cm⁻¹) .
- ¹H/¹³C NMR: Resolves aromatic protons (δ 7.2–8.1 ppm for fluorophenyl groups) and CF₃ signals (δ ~120 ppm in ¹³C) .
- Chromatography (TLC/HPLC): Validates purity (>95%) using mobile phases like ethyl acetate/hexane .
Advanced Research Questions
Q. What strategies optimize the synthesis yield under varying catalytic conditions?
Methodological Answer: A factorial design approach (e.g., 2³ design) evaluates variables:
- Catalyst Loading (5–15 wt%): Higher loadings (>10%) of Bleaching Earth Clay improve reaction rates but may cause side reactions .
- Solvent Selection: PEG-400 enhances solubility and acts as a green solvent, while DMF increases polarity but complicates purification .
- Temperature (60–90°C): Optimal yields occur at 70–80°C; higher temperatures degrade tetrazole rings .
Key Finding: A 12 wt% catalyst in PEG-400 at 75°C maximizes yield (89%) while minimizing byproducts .
Q. How can computational methods predict pharmacological activity?
Methodological Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to simulate binding to targets like carbonic anhydrase (PDB ID: 3HS4). For example, fluorophenyl-tetrazoles show high affinity for hydrophobic active sites (ΔG ≈ −9.2 kcal/mol) .
- QSAR Modeling: Correlate substituent electronegativity (e.g., CF₃, F) with activity. Hammett constants (σₚ) for electron-withdrawing groups enhance binding .
Table 2: Docking Scores for Analogues
| Compound | Target Protein | Binding Affinity (ΔG, kcal/mol) | Reference |
|---|---|---|---|
| Parent Tetrazole | Carbonic Anhydrase IX | −9.2 | |
| 4-Nitro Derivative | COX-2 | −8.5 |
Q. How to resolve discrepancies in spectroscopic data during characterization?
Methodological Answer:
- Contradiction Example: Aromatic proton splitting in ¹H NMR suggests regioisomerism. Use NOESY to confirm spatial proximity of substituents .
- Impurity Detection: HPLC-MS identifies byproducts (e.g., des-fluoro analogues). Recrystallize in acetonitrile/water (3:1) to remove impurities .
- Definitive Confirmation: Single-crystal X-ray diffraction (e.g., as in [ ]) resolves bond lengths (C–F: 1.34 Å) and torsion angles .
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
